molecular formula C18H13Cl2NO3S B15034233 methyl (4Z)-1-(3,4-dichlorophenyl)-2-methyl-5-oxo-4-(thiophen-2-ylmethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-1-(3,4-dichlorophenyl)-2-methyl-5-oxo-4-(thiophen-2-ylmethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B15034233
M. Wt: 394.3 g/mol
InChI Key: ORXWNCBWHJKBEQ-LCYFTJDESA-N
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Description

METHYL (4Z)-1-(3,4-DICHLOROPHENYL)-2-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a synthetic organic compound characterized by its complex structure, which includes a pyrrole ring, a thiophene moiety, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (4Z)-1-(3,4-DICHLOROPHENYL)-2-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common route includes the condensation of 3,4-dichlorobenzaldehyde with thiophene-2-carbaldehyde, followed by cyclization with methyl acetoacetate under basic conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

METHYL (4Z)-1-(3,4-DICHLOROPHENYL)-2-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, such as alcohols, ketones, and halogenated compounds .

Scientific Research Applications

METHYL (4Z)-1-(3,4-DICHLOROPHENYL)-2-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL (4Z)-1-(3,4-DICHLOROPHENYL)-2-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The compound’s structure allows it to fit into active sites of enzymes or bind to receptor sites, modulating their activity. The pathways involved often include inhibition of inflammatory mediators or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of METHYL (4Z)-1-(3,4-DICHLOROPHENYL)-2-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE lies in its combination of a dichlorophenyl group and a thiophene moiety, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and as a pharmacophore in drug design .

Properties

Molecular Formula

C18H13Cl2NO3S

Molecular Weight

394.3 g/mol

IUPAC Name

methyl (4Z)-1-(3,4-dichlorophenyl)-2-methyl-5-oxo-4-(thiophen-2-ylmethylidene)pyrrole-3-carboxylate

InChI

InChI=1S/C18H13Cl2NO3S/c1-10-16(18(23)24-2)13(9-12-4-3-7-25-12)17(22)21(10)11-5-6-14(19)15(20)8-11/h3-9H,1-2H3/b13-9-

InChI Key

ORXWNCBWHJKBEQ-LCYFTJDESA-N

Isomeric SMILES

CC1=C(/C(=C/C2=CC=CS2)/C(=O)N1C3=CC(=C(C=C3)Cl)Cl)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=CC=CS2)C(=O)N1C3=CC(=C(C=C3)Cl)Cl)C(=O)OC

Origin of Product

United States

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